Deoxyhypusine

Descripción general

Descripción

Deoxyhypusine is a unique amino acid derivative formed through the post-translational modification of a specific lysine residue in the eukaryotic initiation factor 5A (eIF5A). This modification is essential for the activity of eIF5A, which plays a crucial role in protein synthesis and cell proliferation. The formation of this compound is a highly specific process, occurring only in eIF5A, making it a critical component in cellular functions and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deoxyhypusine is synthesized through the action of the enzyme this compound synthase, which catalyzes the transfer of a 4-aminobutyl moiety from spermidine to a specific lysine residue in the eIF5A precursor. This reaction requires nicotinamide adenine dinucleotide (NAD) as a cofactor and proceeds through several steps, including the formation of an enzyme-bound intermediate .

Industrial Production Methods: While this compound is primarily studied in a laboratory setting, its production involves the use of recombinant DNA technology to express this compound synthase and eIF5A in suitable host cells. The cells are then cultured under optimal conditions to facilitate the enzymatic reaction, followed by purification of the modified eIF5A containing this compound .

Análisis De Reacciones Químicas

Types of Reactions: Deoxyhypusine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hypusine through the action of this compound hydroxylase.

Substitution: The 4-aminobutyl moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Requires this compound hydroxylase and molecular oxygen.

Substitution: Various chemical reagents can be used depending on the desired substitution.

Major Products:

Hypusine: Formed through the oxidation of this compound.

Substituted Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Deoxyhypusine and this compound synthase (DHPS) play critical roles in various cellular processes, making them relevant in scientific research with potential applications in disease treatment. DHPS is an enzyme responsible for the post-translational modification and activation of the eukaryotic translation initiation factor 5A (eIF5A) . Hypusine, formed by the consecutive actions of DHPS and this compound hydroxylase (DOHH), is essential for eIF5A activation, influencing mRNA translation during cell proliferation, apoptosis, and differentiation .

Scientific Research Applications

- Cancer Therapy: DHPS is a therapeutic target because of its role in tumor cell proliferation . DHPS inhibition is a promising treatment option for cancer . Allosteric inhibitors of DHPS have been developed, offering a novel approach distinct from spermidine mimetic inhibitors . High-quality structural data of DHPS will aid in designing novel inhibitors for cancer therapy .

- Infectious Disease Research: Research indicates that targeting DHPS can effectively suppress the activation of eIF-5A, which is crucial for viral infections . Inhibitors of DDX3, which have shown antiviral activity against JEV, DENV, and WNV infections, also target DHPS .

- Understanding Genetic Disorders: Mutations in the DHPS coding gene are associated with developmental delay, intellectual disability, and seizures . Studying these mutations helps understand the structure, activity, and stability of DHPS, advancing our knowledge of genetic DHPS disorders .

- Inflammation Research : DHPS promotes the post-transcriptional regulation of mRNAs that govern inflammation and chemotaxis in macrophages . Studies using myeloid-specific Dhps knockout mice have shown that DHPS influences pro-inflammatory signaling in macrophages .

- Drug Development: DHPS is highly promiscuous and can catalyze various reactions . Developing activity assays for DHPS is crucial for characterizing its functions and for drug discovery .

Case Studies

- Allosteric Inhibitors of DHPS: Optimization of amide ring structures led to the discovery of bromobenzothiophene (11g), which has potent inhibitory activity against DHPS . X-ray crystallographic analysis revealed that compound 11g induces a conformational change in DHPS, indicating a novel allosteric site .

- DHPS and Macrophage Polarization: Proteomics analysis of Dhps macrophages revealed that DHPS is significantly downregulated in these cells . Proteins altered in control macrophages due to M1 polarization clustered in pathways affecting nitric oxide signaling, infection/inflammation, and meta-inflammation . Several proteins whose levels changed in ΔMyel Dhps macrophages reduced NF-κB nuclear translocation and pro-inflammatory signaling .

Data Tables

Mecanismo De Acción

Deoxyhypusine exerts its effects through the modification of eIF5A, which is essential for its activity. The modification involves the transfer of a 4-aminobutyl moiety from spermidine to a specific lysine residue in eIF5A, catalyzed by this compound synthase. This modification enhances the ability of eIF5A to promote translation elongation and termination, thereby facilitating protein synthesis .

Comparación Con Compuestos Similares

Deoxyhypusine is unique in its specificity for eIF5A. Similar compounds include:

Hypusine: The oxidized form of this compound, also found exclusively in eIF5A.

Spermidine: The polyamine donor in the synthesis of this compound.

Putrescine and Spermine: Other polyamines that can interact with this compound synthase but do not form this compound.

This compound stands out due to its exclusive occurrence in eIF5A and its critical role in cellular functions, making it a unique and essential compound in biological systems .

Actividad Biológica

Deoxyhypusine is a critical compound involved in the post-translational modification of the eukaryotic initiation factor 5A (eIF5A) through a unique enzymatic process. This modification is essential for various cellular functions, including cell proliferation, differentiation, and response to stress. This article delves into the biological activity of this compound, highlighting its role in human health and disease, particularly in cancer and metabolic disorders.

Overview of this compound and Its Synthesis

This compound is formed from the transfer of an aminobutyl moiety from spermidine to a specific lysine residue on the precursor protein of eIF5A, a reaction catalyzed by this compound synthase (DHS). This reaction is crucial for the activation of eIF5A, which subsequently undergoes hydroxylation to form hypusine, completing its activation process.

Reaction Mechanism

The activation of eIF5A involves two main steps:

- Formation of this compound : DHS catalyzes the transfer of the 4-aminobutyl group from spermidine to lysine on the eIF5A precursor.

- Hydroxylation : The enzyme this compound hydroxylase (DOHH) then hydroxylates this compound to produce hypusine.

Role in Cell Proliferation and Viability

This compound plays a vital role in regulating cell proliferation and viability. Studies have shown that eIF5A, once activated by hypusination, is necessary for the translation of specific mRNAs that are crucial for cell cycle progression and survival under stress conditions. For instance, inhibition of DHS has been linked to reduced cell growth and increased apoptosis in various cancer cell lines .

Implications in Cancer

The dysregulation of DHS and subsequent hypusination has been implicated in several cancers. Elevated levels of DHS activity have been observed in tumor cells, suggesting that targeting this enzyme could be a potential therapeutic strategy. Inhibitors such as GC7 have demonstrated efficacy in reducing tumor growth by blocking hypusination, thereby impairing cancer cell proliferation .

Case Studies

- Diabetes Mellitus : Research indicates that DHS contributes to β-cell dysfunction in type 2 diabetes models. Inhibition of DHS improved glucose tolerance and enhanced insulin secretion in diabetic mice . This highlights the enzyme's role beyond cancer, suggesting its involvement in metabolic diseases.

- Inflammation : this compound synthase has been shown to promote pro-inflammatory responses in macrophages. Inhibition of DHS resulted in decreased migration and inflammatory responses, indicating its potential as a target for treating inflammatory diseases .

Data Table: Effects of this compound Synthase Inhibition

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

- Enzyme Kinetics : The kinetics of DHS reveal its promiscuity and ability to catalyze diverse reactions beyond its primary substrate .

- Therapeutic Targeting : The development of small-molecule inhibitors targeting DHS has shown promise in preclinical models for both cancer and metabolic diseases .

- Physiological Roles : Conditional knockout studies have demonstrated that loss of DHS function leads to significant developmental defects and impaired cognitive functions in mice .

Propiedades

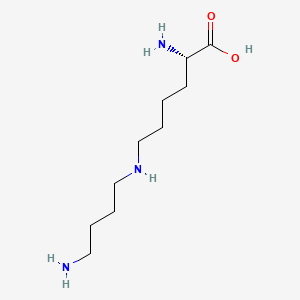

IUPAC Name |

(2S)-2-amino-6-(4-aminobutylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3O2/c11-6-2-4-8-13-7-3-1-5-9(12)10(14)15/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPFBXMCOQNMJO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231839 | |

| Record name | Deoxyhypusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyhypusine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82543-85-9 | |

| Record name | Deoxyhypusine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82543-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyhypusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyhypusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyhypusine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.